6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
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Overview
Description
6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, is a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis
The molecular structure of 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis . The trifluoromethyl group is strongly electron-withdrawing, which is a unique property of fluorine .Scientific Research Applications
Synthesis and Biological Activity
6-Morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide and its derivatives have been extensively studied for their synthesis and biological activities. Notably, compounds such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have shown effective inhibition of cancer cell proliferation, highlighting their potential in cancer research and therapy (Lu et al., 2017). Similarly, the antitumor activity of derivatives like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide against A549 and BGC-823 cancer cell lines has been reported, emphasizing their significance in developing new cancer treatments (Ji et al., 2018).
Cholinesterase Inhibition
Research on carboxamide and propanamide derivatives bearing phenylpyridazine has revealed their inhibitory potential on acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurodegenerative diseases like Alzheimer’s. Compounds like pyridazine-3-carboxamide derivative 5d displayed dual cholinesterase inhibitory activity, indicating their potential use in treating neurodegenerative disorders (Kilic et al., 2018).
Crystal Structure Analysis
The study of the crystal structure and vibrational spectra of compounds like 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine contributes to understanding their chemical properties and potential applications in various fields, including drug design (Aydin et al., 2015).
Antiproliferative Activity
Derivatives of 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, have shown significant inhibitory activity against various cancer cell lines, further underscoring their importance in cancer research (Lu et al., 2020).
Mechanism of Action
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Compounds with these structures have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biological system it interacts with. For example, if it inhibits an enzyme involved in a metabolic pathway, it could lead to changes in the levels of metabolites in the cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more stable and effective at certain pH levels or temperatures .
properties
IUPAC Name |
6-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-3-12(4-2-11)20-15(24)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLWCGWNWWZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide |
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